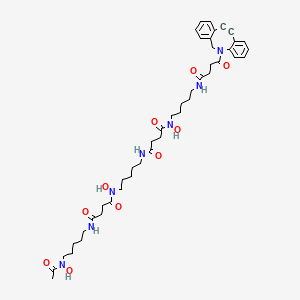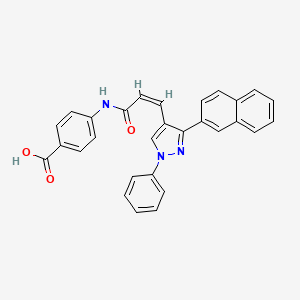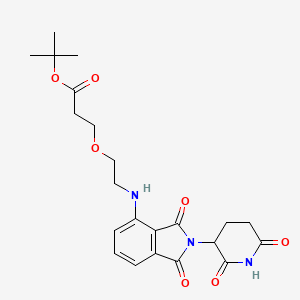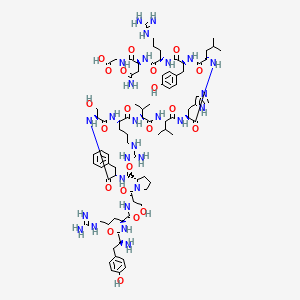
Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse is a peptide fragment derived from the myelin oligodendrocyte glycoprotein, which is a component of the central nervous system. This glycoprotein is present on the surface of oligodendrocytes and myelin sheaths. The specific fragment, Myelin Oligodendrocyte Glycoprotein (40-54), is known for its role in immunological studies, particularly in the context of autoimmune diseases like multiple sclerosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Myelin Oligodendrocyte Glycoprotein (40-54) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the amino acid.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Removal of the protecting group from the amino acid’s amine group, typically using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of Myelin Oligodendrocyte Glycoprotein (40-54) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The peptides are then lyophilized to obtain a stable powder form for storage and distribution .
化学反应分析
Types of Reactions
Myelin Oligodendrocyte Glycoprotein (40-54) primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Involving cysteine residues forming disulfide bonds.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Modifying specific amino acid residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine.
Major Products
The major products formed from these reactions are typically modified peptides with altered biological activity or stability. These modifications help in understanding the peptide’s role in biological systems .
科学研究应用
Myelin Oligodendrocyte Glycoprotein (40-54) is extensively used in scientific research, particularly in:
Immunology: Studying autoimmune responses in diseases like multiple sclerosis.
Neuroscience: Investigating the role of myelin and oligodendrocytes in the central nervous system.
Drug Development: Screening potential therapeutic agents targeting autoimmune diseases.
Biochemistry: Understanding protein-protein interactions and peptide binding affinities.
作用机制
Myelin Oligodendrocyte Glycoprotein (40-54) exerts its effects by binding to specific receptors on CD8 T cells. This binding activates the T cells, leading to an immune response. The peptide fragment is presented in association with the H-2Db protein, which is crucial for its recognition by T cells. This interaction is pivotal in the development of autoimmune responses in experimental models .
相似化合物的比较
Similar Compounds
Myelin Oligodendrocyte Glycoprotein (35-55): Another peptide fragment used in similar studies.
Myelin Oligodendrocyte Glycoprotein (44-54): A shorter fragment with partial activity in inducing autoimmune responses.
Uniqueness
Myelin Oligodendrocyte Glycoprotein (40-54) is unique due to its specific amino acid sequence, which retains the full capability of inducing paralytic disease in experimental models. This makes it a valuable tool in studying the mechanisms of autoimmune diseases and developing potential therapies .
属性
分子式 |
C84H127N27O21 |
|---|---|
分子量 |
1851.1 g/mol |
IUPAC 名称 |
2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C84H127N27O21/c1-43(2)32-56(73(124)103-57(35-48-22-26-51(115)27-23-48)74(125)100-54(17-11-29-95-83(89)90)70(121)104-60(37-64(86)116)69(120)97-39-65(117)118)102-76(127)59(36-49-38-93-42-98-49)106-79(130)66(44(3)4)110-80(131)67(45(5)6)109-72(123)55(18-12-30-96-84(91)92)101-77(128)61(40-112)107-75(126)58(34-46-14-8-7-9-15-46)105-78(129)63-19-13-31-111(63)81(132)62(41-113)108-71(122)53(16-10-28-94-82(87)88)99-68(119)52(85)33-47-20-24-50(114)25-21-47/h7-9,14-15,20-27,38,42-45,52-63,66-67,112-115H,10-13,16-19,28-37,39-41,85H2,1-6H3,(H2,86,116)(H,93,98)(H,97,120)(H,99,119)(H,100,125)(H,101,128)(H,102,127)(H,103,124)(H,104,121)(H,105,129)(H,106,130)(H,107,126)(H,108,122)(H,109,123)(H,110,131)(H,117,118)(H4,87,88,94)(H4,89,90,95)(H4,91,92,96)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,66-,67-/m0/s1 |
InChI 键 |
DTYYQMITEJFQEB-AOQQEYLFSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)

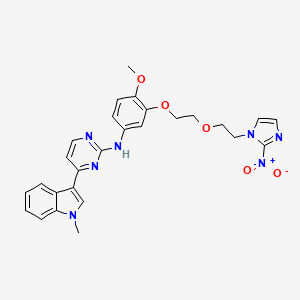

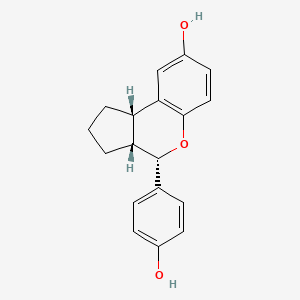
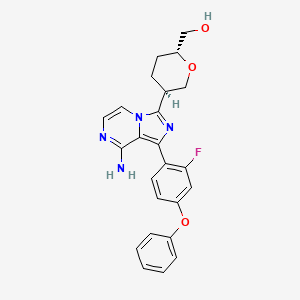
![methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B12373946.png)



